molecular formula C10H13FO2 B8249823 Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- CAS No. 2091142-16-2

Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-

Cat. No.: B8249823
CAS No.: 2091142-16-2
M. Wt: 184.21 g/mol
InChI Key: BCXKBJOKNGCPCA-UHFFFAOYSA-N
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Description

Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an ethoxy group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the ethoxylation of a fluorobenzene derivative, followed by methylation and subsequent introduction of the methanol group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process might include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group into a carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or other substituents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while substitution might produce a compound with a different functional group in place of the fluorine atom.

Scientific Research Applications

Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 5-ethoxy-2-fluoro-α-methyl-
  • Benzenemethanol, 5-ethoxy-2-fluoro-4-methyl-

Uniqueness

Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-ethoxy-2-fluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-13-9-4-7(2)10(11)8(5-9)6-12/h4-5,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXKBJOKNGCPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257424
Record name Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091142-16-2
Record name Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2091142-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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